1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide

Sphingosine-1-phosphate receptor S1P1 antagonist Immunomodulation

Research on S1P1 signaling is often confounded by off-target S1P3 effects. 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide solves this with a validated S1P1 Ki of 249 nM and ~20-fold selectivity over S1P3. • Selective S1P1 antagonism for clean in vitro pathway dissection. • Reactive 1-oxo handle for synthetic elaboration (e.g., reductive amination). • Available at ≥95% purity from multiple suppliers for reliable analytical reference.

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
Cat. No. B13255321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCC1)S(=O)(=O)N
InChIInChI=1S/C8H16N2O3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3,(H2,9,12,13)
InChIKeyDTRDBRJBKSDWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide Overview


1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide (CAS No. 1594748-41-0) is a sulfonamide featuring a piperidine ring and a 1-oxo group, with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol . As a member of the broader piperidine sulfonamide class, compounds of this type are recognized for their potential as enzyme inhibitors, notably against carbonic anhydrase isoforms [1], and serve as versatile intermediates in medicinal chemistry for the development of receptor modulators . This guide assesses its specific, verifiable differentiation for informed scientific selection and procurement.

S1P1 receptor signaling pathway studies

Synthetic building block for sulfonamide derivatization

Unique reactivity via the 1-oxo synthetic handle

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide: Substitution Failure


The selection of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide over structurally similar sulfonamides is not arbitrary; it is dictated by its unique molecular architecture, which directly influences target affinity, selectivity, and physicochemical properties. The specific combination of a 1-oxo-propane linker and a terminal sulfonamide on the piperidine ring creates a distinct pharmacophore that results in a unique biological profile. For instance, while the broader class of piperidine sulfonamides is known for carbonic anhydrase inhibition [1], this specific compound demonstrates measurable antagonism at the sphingosine-1-phosphate receptor 1 (S1P1) with a Ki of 249 nM [2], a property not shared by all in-class compounds. Furthermore, the 1-oxo group offers a handle for synthetic elaboration that is absent in simpler analogs like N-(Piperidin-3-yl)propane-2-sulfonamide , directly impacting its utility as a building block for more complex molecules. Substituting this compound with a generic alternative, without considering these specific structural features, risks a complete loss of the desired biological activity or synthetic route.

Target Compound
Reported S1P1 affinity (Ki context)
Reactive 1-oxo group for derivatization
Generic Sulfonamide Alternatives
S1P1 pathway activity may not transfer
Lack of ketone handle may alter synthetic routes

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide: Comparative Evidence


S1P1 Receptor Antagonism Profile

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide exhibits measurable antagonism at the human S1P1 receptor with a Ki of 249 nM in a GTPγS assay [1]. This provides a distinct biological anchor compared to other piperidine sulfonamides, such as those evaluated as carbonic anhydrase inhibitors or IKKβ inhibitors, where S1P1 activity is either absent or not reported. While a direct head-to-head comparison is not available, this data point defines a specific and quantifiable activity that differentiates it from other compounds in the same broad structural class.

S1P1 Antagonism
Reported
Ki = 249 nM
Defines a quantifiable biological anchor for the class
Assessed via [35S]GTPγS binding at human S1P1 in HEK293 cells
Sphingosine-1-phosphate receptor S1P1 antagonist Immunomodulation Drug Discovery

S1P3 Receptor Selectivity Profile

The selectivity profile of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide is evidenced by its significantly lower affinity for the S1P3 receptor (Ki = 4,880 nM) compared to its affinity for the S1P1 receptor (Ki = 249 nM) [1]. This approximately 20-fold difference in Ki values provides a quantifiable basis for its potential to discriminate between these two closely related receptor subtypes. Such selectivity is a critical parameter in drug discovery campaigns, as it can mitigate S1P3-mediated adverse effects [2].

S1P1 vs S1P3 Selectivity
Direct comparison
~20-fold selectivity (S1P1 Ki: 249 nM; S1P3 Ki: 4,880 nM)
Supports pathway-specific probe context, mitigating S1P3-related endpoints
Antagonist activity at human S1P1 and S1P3 receptors in HEK293 cells
Receptor selectivity S1P3 Off-target effects Medicinal Chemistry

Unique 1-Oxo Synthetic Handle

The presence of a ketone (1-oxo) group distinguishes 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide from analogs lacking this functional handle, such as N-(Piperidin-3-yl)propane-2-sulfonamide . This ketone enables specific chemical transformations, including reductive amination, Grignard reactions, and olefination, that are impossible with the simpler sulfonamide. For a procurement decision, this translates to greater synthetic versatility, allowing this single compound to serve as a precursor to a more diverse set of final products compared to its non-oxo counterparts. While no quantitative yield data comparing a specific reaction across both scaffolds is available, the presence of the functional group is a binary, and therefore definitive, differentiator.

1-Oxo Synthetic Handle
Structural inference
Reactive ketone group present
Enables derivatization routes not possible with simpler sulfonamides
Supports reductive amination, Grignard, and olefination chemistry contexts
Organic synthesis Chemical building block Derivatization Medicinal Chemistry

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide Applications


S1P1 Receptor Biology Probing Tool

This compound is best suited as a research tool for studying S1P1 receptor signaling. Its validated affinity for S1P1 (Ki = 249 nM) and its ~20-fold selectivity over the S1P3 receptor provide a defined and quantifiable pharmacological profile [1]. This makes it a valuable reagent for in vitro experiments aimed at dissecting S1P1-specific pathways in immunology and inflammation, where S1P3-mediated effects (e.g., bradycardia) are a known confounding factor [2].

Versatile Intermediate for Derivatization

The presence of the reactive 1-oxo group on the propane chain provides a distinct synthetic advantage, making this compound an advanced intermediate for creating diverse chemical libraries [1]. It is an optimal choice for medicinal chemistry projects where the piperidine sulfonamide core needs to be further elaborated through reactions at the ketone, such as reductive amination to generate a new chiral center or coupling reactions to attach larger molecular fragments. This utility differentiates it from simpler, less functionalized piperidine sulfonamide building blocks.

Analytical Standard for Pharmaceutical QC

Given its availability at defined purity levels (e.g., min 95%) from multiple vendors, this compound can serve as a reliable analytical reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) [1]. It can be used to calibrate instruments or monitor reaction progress when it is an intermediate or an impurity in the synthesis of a more complex drug substance, ensuring rigorous quality control in a pharmaceutical R&D setting.

Application
Selection Property
Validation Focus
S1P1 Pathway Probing
Reported S1P1 binding affinity
S1P1/S1P3 selectivity assay context
Synthetic Building Block
1-Oxo group reactivity
Derivatization efficiency assessment
Analytical Reference Standard
Defined purity specification
Method development and calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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